molecular formula C12H14N4O B1461427 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036559-05-3

4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B1461427
CAS RN: 1036559-05-3
M. Wt: 230.27 g/mol
InChI Key: RDJMFNAOKGYNOB-UHFFFAOYSA-N
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Description

“4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a compound that contains a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of “4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine” is C12H14N4O, with an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

A study by Krolenko et al. (2016) synthesized new derivatives containing piperidine or pyrrolidine rings and evaluated their antimicrobial activity. The compounds exhibited strong antimicrobial effects, highlighting their potential as antimicrobial agents Krolenko, S. Vlasov, I. A. Zhuravel, 2016. Similarly, Navarrete-Vázquez et al. (2007) synthesized and evaluated 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing significant activity Navarrete-Vázquez et al., 2007.

Anticancer Activity

Compounds with the 1,3,4-oxadiazole moiety, including variations of the core structure of interest, have been synthesized and evaluated for their anticancer activity. Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors and showing potential as anticancer drugs Krasavin et al., 2014. Another study by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles and evaluated their anticancer activity against human cancer cell lines, identifying compounds with significant cytotoxicity Abdo, M. Kamel, 2015.

Antifungal Agents

Sangshetti and Shinde (2011) synthesized a novel series of compounds incorporating 1,2,3-triazole and piperidine rings for antifungal activity evaluation. Some compounds showed activities comparable to standard antifungal agents, suggesting their potential as antifungal drugs Sangshetti, D. Shinde, 2011.

Antiamoebic Activity

Siddiqui et al. (2012) synthesized Mannich base derivatives of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-(3H)-thione with substituted piperazine and evaluated their antiamoebic activity. Some compounds were found to be more effective than the reference drug, metronidazole, indicating their potential as antiamoebic agents Siddiqui, A. Salahuddin, A. Azam, 2012.

GABAA Receptor Agonists

Research on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives has also extended to the development of GABA_A receptor agonists, with studies exploring the selectivity and orientation of these compounds in the GABA binding site to target various disorders Jansen et al., 2008.

Safety and Hazards

According to the Safety Data Sheet, this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the importance of piperidine nucleus in the field of drug discovery is expected to continue growing .

properties

IUPAC Name

5-piperidin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJMFNAOKGYNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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